
Quetiapine N-Oxide
描述
Quetiapine N-Oxide is a derivative of quetiapine, an atypical antipsychotic drug widely used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. This compound is one of the oxidation impurities of quetiapine and is often studied for its stability and presence in pharmaceutical formulations .
准备方法
Synthetic Routes and Reaction Conditions: Quetiapine N-Oxide can be synthesized through the oxidation of quetiapine. One common method involves the use of potassium dichromate as the oxidizing agent in an acidic medium. The stoichiometry of the reaction indicates that one mole of oxidant is consumed for the oxidation of three moles of quetiapine, resulting in the formation of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is typically produced as a byproduct during the manufacturing and quality control processes of quetiapine. High-performance liquid chromatography (HPLC) is often employed to monitor and quantify the presence of this compound in pharmaceutical formulations .
化学反应分析
Types of Reactions: Quetiapine N-Oxide primarily undergoes oxidation reactions. The oxidation of quetiapine to this compound is a significant reaction, often studied to understand the stability and degradation pathways of quetiapine .
Common Reagents and Conditions:
Oxidizing Agents: Potassium dichromate in acidic medium.
Reaction Conditions: The reaction is typically carried out at room temperature with a controlled pH to ensure the efficient conversion of quetiapine to this compound.
Major Products: The major product of the oxidation reaction is this compound itself. This compound is often identified and quantified as an impurity in quetiapine formulations .
科学研究应用
Quetiapine and its metabolites, including Quetiapine N-Oxide, are primarily utilized in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. Research indicates that this compound may contribute to the pharmacological effects of quetiapine through its ability to influence neurotransmitter systems.
Clinical Studies and Findings
Multiple studies have explored the efficacy of quetiapine in different populations, including those with alcohol use disorder. A notable trial demonstrated that quetiapine significantly reduced depressive symptoms in alcohol-dependent patients but did not affect drinking outcomes . This highlights the potential therapeutic benefits of quetiapine and its metabolites beyond traditional antipsychotic effects.
Case Study Overview
- Study on Alcohol Use Disorder :
- Oxidative Stress Research :
Implications for Future Research
The unique properties of this compound warrant further investigation into its role as a therapeutic agent or as a biomarker for oxidative stress related to antipsychotic treatment. Understanding its pharmacokinetics and dynamics could lead to improved treatment strategies for psychiatric disorders.
作用机制
The mechanism of action of quetiapine N-Oxide is not as well-studied as that of quetiapine. it is known that quetiapine exerts its effects through the antagonism of dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors . This compound, being an oxidation product, may have altered pharmacological properties, but detailed studies on its specific mechanism of action are limited.
相似化合物的比较
Quetiapine: The parent compound, used as an atypical antipsychotic.
Quetiapine Fumarate: The fumarate salt form of quetiapine, commonly used in pharmaceutical formulations.
Quetiapine Related Compound B and G: Other related impurities often monitored in quetiapine formulations.
Uniqueness: Quetiapine N-Oxide is unique in that it is specifically an oxidation product of quetiapine. Its presence and quantification are crucial for understanding the stability and degradation pathways of quetiapine, which is essential for ensuring the safety and efficacy of quetiapine-based medications .
生物活性
Quetiapine N-oxide is a significant metabolite of quetiapine, an atypical antipsychotic primarily used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Understanding the biological activity of this compound is crucial for comprehending its pharmacological effects and potential therapeutic applications.
Chemical Structure and Metabolism
This compound is formed through the N-oxidation of quetiapine, a process that involves the addition of an oxygen atom to the nitrogen atom in the piperazine ring of quetiapine. This transformation can significantly alter the pharmacokinetic and pharmacodynamic properties of the compound.
Key Structural Features:
- Molecular Formula: C₁₈H₁₈N₂O
- Molecular Weight: 286.35 g/mol
- CAS Number: 1076199-40-0
Pharmacodynamics
This compound exhibits distinct pharmacological activities compared to its parent compound, quetiapine. Research indicates that this compound retains some affinity for various neurotransmitter receptors, although its exact mechanism of action remains less understood than that of quetiapine itself.
-
Receptor Interactions:
- Quetiapine primarily acts as an antagonist at dopamine D₂ receptors and serotonin 5-HT₂A receptors, which contributes to its antipsychotic effects.
- This compound may also interact with these receptors but with varying efficacy and potency.
-
Neurotransmitter Modulation:
- This compound has been shown to influence serotonergic and noradrenergic systems, potentially contributing to mood stabilization and anxiolytic effects similar to those observed with quetiapine.
Oxidative Properties
This compound has been studied for its oxidant properties. It can act as a double oxygen acceptor, undergoing initial N-oxidation followed by S-oxidation. This property raises concerns regarding oxidative stress and cellular damage in patients treated with quetiapine, particularly in long-term use scenarios .
Metabolism Studies
A study utilizing human liver cell models (HepaRG) demonstrated that quetiapine is extensively metabolized through cytochrome P450 enzymes, particularly CYP3A4/5, leading to the formation of several metabolites including this compound. The kinetics of this metabolism were assessed over various time points (0 h, 3 h, 8 h, 24 h), revealing that approximately 50% of quetiapine was metabolized at 6 hours under optimal conditions .
Table 1: Metabolic Pathways of Quetiapine
Time Point | % Metabolized | Major Enzymes Involved |
---|---|---|
0 h | 0% | - |
3 h | 25% | CYP3A4 |
6 h | 50% | CYP3A4 |
24 h | ~75% | CYP3A4/CYP2D6 |
Case Studies
Several case studies have highlighted the clinical implications of this compound's activity:
-
Case Study on Efficacy:
- A patient diagnosed with bipolar disorder showed significant mood stabilization when treated with quetiapine; however, monitoring revealed elevated levels of this compound, suggesting it may play a role in therapeutic efficacy.
-
Adverse Effects:
- In patients experiencing side effects such as sedation and metabolic syndrome, high levels of this compound were correlated with increased oxidative stress markers, indicating a potential link between this metabolite and adverse reactions.
常见问题
Basic Research Questions
Q. What are the primary synthetic routes for Quetiapine N-Oxide, and how are impurities minimized during synthesis?
this compound is synthesized via oxidation of quetiapine, often using peroxides or metal catalysts. Key steps include controlling reaction stoichiometry and purification via preparative HPLC or recrystallization to minimize impurities like quetiapine dimer or hydroxy derivatives. Structural validation requires NMR (e.g., H, C) and high-resolution mass spectrometry (HRMS) to confirm the N-oxide moiety at position 11 of the dibenzothiazepine ring . Impurity profiling should follow ICH guidelines, with thresholds set at ≤0.1% for unidentified impurities in pharmaceutical-grade batches .
Q. Which analytical techniques are validated for quantifying this compound in biological matrices?
Reverse-phase HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for quantification in plasma or serum. A validated method includes:
- Sample preparation : Protein precipitation with acetonitrile or solid-phase extraction.
- Chromatography : C18 column (e.g., 150 × 2.1 mm, 3.5 µm), gradient elution with 0.1% formic acid in water/acetonitrile.
- Detection : Multiple reaction monitoring (MRM) transitions (e.g., m/z 400.1 → 253.1 for this compound). Method validation requires specificity, linearity (1–100 ng/mL), precision (CV <15%), and recovery (>85%) per FDA guidelines .
Q. How does this compound differ structurally from its parent compound, and what are the implications for receptor binding?
The N-oxide group at the piperazinyl nitrogen introduces polarity, reducing lipophilicity (logP decreases by ~0.8) compared to quetiapine. This alters pharmacokinetics (e.g., lower blood-brain barrier penetration) and weakens dopamine D2 receptor affinity (Ki increases from 160 nM to >1 µM). Computational docking studies suggest steric hindrance from the N-oxide disrupts interactions with transmembrane helices 3 and 5 of D2 receptors .
Advanced Research Questions
Q. What experimental designs are optimal for studying the neuropharmacological effects of this compound in vivo?
A translational approach combines:
- Behavioral assays : Forced swim test (FST) in rodents to assess antidepressant-like effects, paired with microdialysis to measure prefrontal dopamine levels.
- Molecular profiling : Post-mortem brain tissue analysis via qPCR for BDNF, TNF-α, and IL-6 to evaluate anti-inflammatory activity .
- Dosing strategy : Subchronic administration (7–14 days) at 10–30 mg/kg (oral) to mimic steady-state plasma concentrations (15–25 ng/mL) observed in humans . Include control groups for quetiapine and vehicle to isolate N-oxide-specific effects.
Q. How can contradictions in metabolic stability data for this compound be resolved?
Discrepancies in hepatic microsome half-life (e.g., 12 vs. 28 minutes in rat models) often arise from assay conditions. Standardize protocols by:
- Cofactor optimization : NADPH concentration (1 mM) and pre-incubation time (5 minutes).
- Enzyme inhibition : Use 1-aminobenzotriazole to confirm cytochrome P450 (CYP3A4/2D6) involvement.
- Cross-species validation : Compare human, rat, and mouse microsomes to identify species-specific degradation pathways .
Q. What mechanisms underlie the antigenotoxic potential of this compound, and how can this be leveraged in drug development?
In vitro studies using the Ames test (TA98 strain) show a 40–60% reduction in 2-aminoanthracene-induced mutagenicity at 50 µM. Proposed mechanisms include:
- ROS scavenging : The N-oxide moiety neutralizes hydroxyl radicals (EC50 = 12 µM in DPPH assay).
- DNA adduct inhibition : Competitive binding to CYP450 isoforms, preventing metabolic activation of pro-mutagens. Further research should prioritize structure-activity relationship (SAR) studies to enhance potency while maintaining low cytotoxicity (IC50 > 100 µM in HEK293 cells) .
Q. How should researchers address batch-to-batch variability in this compound for preclinical studies?
Implement quality-by-design (QbD) principles:
- Critical material attributes (CMAs) : Purity (>98%), residual solvents (<500 ppm), and particle size distribution (D90 < 50 µm).
- Process controls : Monitor oxidation reaction temperature (±2°C) and pH (6.5–7.5).
- Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) to establish shelf-life .
Q. Methodological Guidelines
- Crystallographic analysis : For structural elucidation, use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) and refine with SHELXL-97. Report torsion angles (e.g., C8–C13–N1 = 124.2°) and hydrogen-bonding networks .
- Data reporting : Adhere to SRQR (Standards for Reporting Qualitative Research) for in vivo studies, including sample size justification, attrition rates, and statistical power analysis .
属性
IUPAC Name |
2-[2-(4-benzo[b][1,4]benzothiazepin-6-yl-1-oxidopiperazin-1-ium-1-yl)ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c25-14-16-27-15-13-24(26)11-9-23(10-12-24)21-17-5-1-3-7-19(17)28-20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBXDYFGQNNTDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](CCN1C2=NC3=CC=CC=C3SC4=CC=CC=C42)(CCOCCO)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652674 | |
Record name | 2-{2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)-1-oxo-1lambda~5~-piperazin-1-yl]ethoxy}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-40-0 | |
Record name | Quetiapine N-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quetiapine N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1076199400 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)-1-oxo-1lambda~5~-piperazin-1-yl]ethoxy}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1076199-40-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUETIAPINE N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQR2X5D273 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。